molecular formula C17H28ClNO2 B2711463 1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride CAS No. 464877-43-8

1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride

Cat. No. B2711463
CAS RN: 464877-43-8
M. Wt: 313.87
InChI Key: DIAYCCXJSFRDDD-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride, also known as SR-145, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a selective β3-adrenergic receptor agonist, which means that it activates a specific type of receptor in the body that is involved in regulating metabolism and energy expenditure. In

Scientific Research Applications

Antidepressant Activity

Several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols were synthesized and evaluated for antidepressant activity. These compounds, characterized by spectral and elemental analyses, were tested for their effect on gross behavior, antireserpine, and anorexigenic activity. Some demonstrated fluoxetine-like antireserpine and anorexigenic activity, indicating their potential as antidepressants (Kumar et al., 2004).

Crystal Structure Analysis

The crystal forms of (-)-trans-4-(p-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine hydrochloride salt (paroxetine HCl) were analyzed, revealing two crystal forms - a hemihydrate (Form I) and a propan-2-ol solvate (Form II). These analyses contribute to understanding the compound's molecular structure and potential interactions (Yokota et al., 1999).

Growth-Promoting Activity

1-Methyl-4-[3-(2-naphthyloxy)prop-1-ynyl]piperidin-4-ol hydrochloride was discovered to possess significant growth-promoting activity in pre-sowing treatments of beetroot seeds and potatoes, enhancing productivity by approximately 20%. This highlights its agricultural applications, offering a new avenue for enhancing crop yields (Omirzak et al., 2013).

properties

IUPAC Name

1-piperidin-1-yl-3-(4-propylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-2-6-15-7-9-17(10-8-15)20-14-16(19)13-18-11-4-3-5-12-18;/h7-10,16,19H,2-6,11-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAYCCXJSFRDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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